molecular formula C25H28ClN5O4S B2559363 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-87-4

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2559363
CAS No.: 851969-87-4
M. Wt: 530.04
InChI Key: LLLCTPDMBMAFMJ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenylpiperazine moiety and a 3,4,5-trimethoxyphenylmethyl group. Its molecular formula is C₂₅H₂₈ClN₅O₃S, with an average molecular mass of 514.041 Da and a monoisotopic mass of 513.160138 Da .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-12-19(33-2)22(35-4)20(13-16)34-3)30-10-8-29(9-11-30)18-7-5-6-17(26)14-18/h5-7,12-14,21,32H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCTPDMBMAFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • A thiazolo[3,2-b][1,2,4]triazole core which is known for its pharmacological properties.
  • A piperazine moiety that is often associated with various biological activities including antipsychotic and antidepressant effects.
  • A trimethoxyphenyl group which enhances lipophilicity and may contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to the thiazole and piperazine frameworks. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of thiazole and piperazine exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure suggests it may induce apoptosis in these cells by modulating key apoptotic markers such as Bax/Bcl-2 ratios and caspase activation levels .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis
4iHepG22.32Cell cycle arrest

The proposed mechanism through which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells suggest that the compound promotes apoptosis.
  • Cell Cycle Arrest : Studies indicate that treatment with similar compounds results in cell cycle arrest at the S and G2/M phases, leading to inhibited proliferation of cancer cells .

Selectivity and Safety Profile

Selectivity studies demonstrate that certain derivatives show higher toxicity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Studies

A notable case study involved the use of a related compound in an in vivo model. The compound demonstrated targeted delivery to sarcoma cells in tumor-bearing mice, highlighting its potential for development as a targeted anticancer agent .

Comparison with Similar Compounds

Structural Insights :

  • Piperazine vs. Pyrazole : The 3-chlorophenylpiperazine group in the target compound may enhance affinity for serotonin/dopamine receptors compared to pyrazole-containing analogues (e.g., compounds in ), which prioritize heterocyclic stacking interactions with enzymes like 14-α-demethylase .
  • Methoxy Substitutions: The 3,4,5-trimethoxyphenyl group in the target compound contrasts with simpler 4-methoxyphenyl substituents in analogues (e.g., ). Trimethoxy groups are linked to enhanced lipophilicity and microtubule disruption in cancer therapeutics, suggesting a divergent mechanism from mono-methoxy derivatives .

Pharmacological Activity Comparison

  • Antifungal Potential: Triazolo-thiadiazoles (e.g., ) exhibit activity against 14-α-demethylase (CYP51), a fungal enzyme. The target compound lacks a thiadiazole ring but shares the triazole core, which may confer weaker antifungal effects unless the trimethoxyphenyl group compensates via membrane interaction .
  • CNS Activity : Piperazine derivatives (e.g., aripiprazole) often target 5-HT₁A/D₂ receptors. The 3-chlorophenylpiperazine moiety in the target compound suggests possible antipsychotic or anxiolytic properties, unlike tetrazole-thioether derivatives (), which prioritize metabolic stability over receptor binding .

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